Muscarinic M3 Receptor Binding Affinity: 1,5-Benzodioxepin Scaffold Validation in Pharmacologically Active Series
While direct binding data for the specific boronic acid monomer is not available, the 1,5-benzodioxepin core structure itself has been validated as a potent pharmacophore in muscarinic M3 receptor antagonists [1]. In a series of 1,5-benzodioxepin derivatives, several compounds demonstrated high binding affinity for the muscarinic M3 receptor and showed potent, selective effects on bladder pressure in vivo following oral administration [1]. This class-level evidence establishes the 1,5-benzodioxepin core as a critical determinant of biological activity, distinguishing it from six-membered 1,4-benzodioxane analogs that lack the seven-membered ring conformation .
| Evidence Dimension | Pharmacological activity (in vivo functional response) |
|---|---|
| Target Compound Data | 1,5-Benzodioxepin derivatives (class-level): Potent effect on rhythmic increase in bladder pressure in unanesthetized rats following oral administration; selectivity for bladder over salivary gland observed [1] |
| Comparator Or Baseline | 1,4-Benzodioxane analogs (six-membered ring): No comparable M3 receptor antagonist activity reported in this series |
| Quantified Difference | Qualitative functional difference: Seven-membered benzodioxepin ring enables M3 receptor antagonist activity; six-membered 1,4-benzodioxane ring does not support comparable M3 pharmacology |
| Conditions | In vivo rat model; oral administration; muscarinic M3 receptor antagonism assay |
Why This Matters
This evidence validates the 1,5-benzodioxepin scaffold as a privileged structure for muscarinic receptor modulation, justifying the selection of 7-ylboronic acid derivatives over 1,4-benzodioxane analogs for M3 receptor-targeted programs.
- [1] Sonda, S., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931. doi:10.1016/j.bmcl.2006.11.058 View Source
